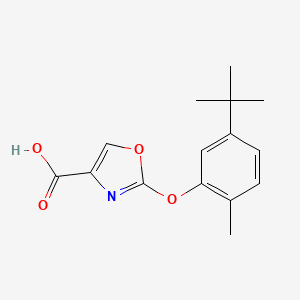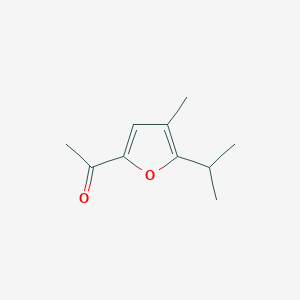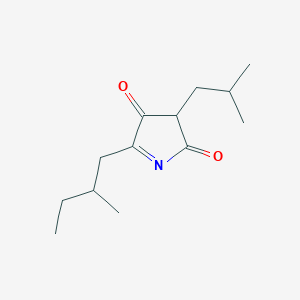
4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate: is a fascinating compound with a complex structure. Let’s break it down:
- The phenyl acetate part refers to a phenyl ring (a six-membered aromatic ring) attached to an acetate group (CH₃COO⁻).
- The 2-oxodihydrofuran-3(2H)-ylidene moiety involves a furan ring (a five-membered heterocyclic ring) with a ketone group (C=O) at position 2.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound can involve several steps, including the formation of the furan ring and subsequent functionalization. Specific synthetic routes may vary, but one approach could be:
Furan Formation: Start with a suitable precursor (e.g., an aldehyde or ketone) and cyclize it to form the furan ring.
Phenyl Acetate Attachment: Introduce the phenyl acetate group to the furan ring.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The ketone group in the furan ring can undergo oxidation reactions.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Reduction: Reduction of the ketone group or other functional groups may be possible.
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Reduction: Reducing agents (e.g., NaBH₄).
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications.
Industry: Used in the synthesis of specialty chemicals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects would require further research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, we can compare its structure and reactivity to related furan derivatives and phenyl-substituted compounds.
Eigenschaften
Molekularformel |
C13H12O4 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
[4-[(Z)-(2-oxooxolan-3-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C13H12O4/c1-9(14)17-12-4-2-10(3-5-12)8-11-6-7-16-13(11)15/h2-5,8H,6-7H2,1H3/b11-8- |
InChI-Schlüssel |
DLTVXKVOUMPSDA-FLIBITNWSA-N |
Isomerische SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C\2/CCOC2=O |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2CCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891260.png)

![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)

![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)



![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)



![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
